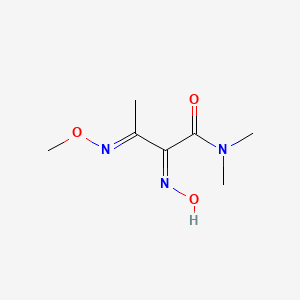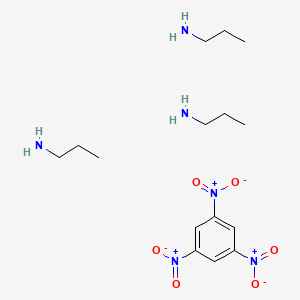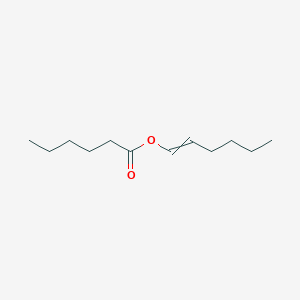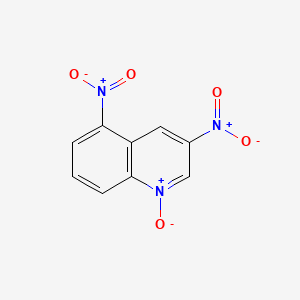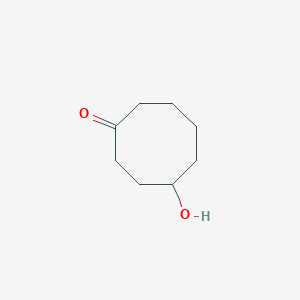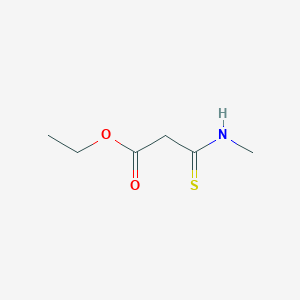![molecular formula C12H12N2S B14630758 Benzenethiol, 2-[(2-pyridinylmethyl)amino]- CAS No. 52797-54-3](/img/structure/B14630758.png)
Benzenethiol, 2-[(2-pyridinylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- is an organic compound that features a benzene ring substituted with a thiol group and an amino group linked to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-[(2-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a pyridinylmethylamine reacts with a benzenethiol derivative under controlled conditions. The reaction often requires a base to deprotonate the thiol group, facilitating the nucleophilic attack on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzenethiol, 2-[(2-pyridinylmethyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The pyridine ring can participate in π-π interactions or hydrogen bonding with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenethiol: Lacks the pyridinylmethylamino group, making it less versatile in forming interactions with biological targets.
2-Aminopyridine: Lacks the thiol group, reducing its ability to form covalent bonds with proteins.
Uniqueness
Benzenethiol, 2-[(2-pyridinylmethyl)amino]- is unique due to the presence of both the thiol and pyridinylmethylamino groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
52797-54-3 |
|---|---|
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethylamino)benzenethiol |
InChI |
InChI=1S/C12H12N2S/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 |
Clé InChI |
ZDWTXFQQWOTOFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
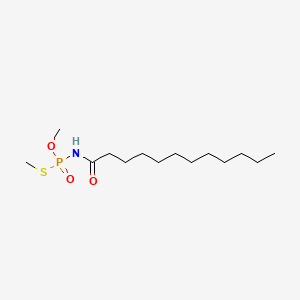
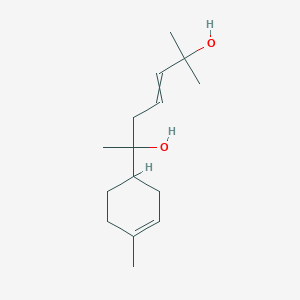


![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

